2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride
Overview
Description
2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a pyrrolidinyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation Reaction: The benzoyl chloride is then reacted with 3-pyrrolidinylamine to form 2-methoxy-N-3-pyrrolidinyl-benzamide.
Hydrochloride Formation: Finally, the benzamide is treated with hydrochloric acid to yield the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 2-hydroxy-N-3-pyrrolidinyl-benzamide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Hydroxy-N-3-pyrrolidinyl-benzamide.
Reduction: 2-Methoxy-N-3-pyrrolidinyl-benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The pyrrolidinyl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzamide moiety may also play a role in binding to proteins or enzymes, influencing their function and activity.
Comparison with Similar Compounds
2-Methoxy-N-2-pyrrolidinyl-benzamide: Similar structure but with the pyrrolidinyl group at a different position.
2-Hydroxy-N-3-pyrrolidinyl-benzamide: An oxidized form of the compound.
N-3-pyrrolidinyl-benzamide: Lacks the methoxy group.
Uniqueness: 2-Methoxy-N-3-pyrrolidinyl-benzamide hydrochloride is unique due to the presence of both the methoxy and pyrrolidinyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-N-pyrrolidin-3-ylbenzamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-5-3-2-4-10(11)12(15)14-9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCZMTUUUJHXQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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